molecular formula C18H17NO3S B2835353 2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide CAS No. 1177894-26-6

2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide

Cat. No. B2835353
CAS RN: 1177894-26-6
M. Wt: 327.4
InChI Key: KGXQNYGCZHMCOZ-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as MNBS and has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of MNBS is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes such as DNA replication and protein synthesis. MNBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is overexpressed in cancer cells and is involved in tumor growth and metastasis.
Biochemical and Physiological Effects
MNBS has been shown to have a variety of biochemical and physiological effects. In cancer cells, MNBS has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In neuronal cells, MNBS has been shown to protect against oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of MNBS is its relatively simple synthesis method, which makes it easy to produce in the lab. MNBS is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one limitation of MNBS is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on MNBS. One area of research is the development of MNBS derivatives with improved solubility and bioavailability. Another area of research is the study of the molecular mechanisms underlying the anticancer and neuroprotective effects of MNBS. Additionally, MNBS could be studied for its potential use in combination with other drugs for cancer treatment or neurodegenerative disease therapy.
Conclusion
In conclusion, MNBS is a chemical compound that has been extensively studied for its potential applications in various fields. The compound has been shown to have anticancer and neuroprotective properties and has been studied for its potential use in the treatment of various diseases. MNBS has a relatively simple synthesis method and is stable under a wide range of conditions, making it suitable for use in various experiments. Future research on MNBS could lead to the development of new treatments for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of MNBS involves the reaction of 2-naphthylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methoxyethylamine to produce MNBS. The overall reaction can be represented as follows:

Scientific Research Applications

MNBS has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. The compound has been shown to have anticancer properties and has been studied for its potential use in the treatment of breast cancer, colon cancer, and leukemia. MNBS has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13-7-10-17(22-2)18(11-13)23(20,21)19-16-9-8-14-5-3-4-6-15(14)12-16/h3-12,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXQNYGCZHMCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide

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